(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound derived from the condensation reaction of 5-bromonicotinic acid hydrazide with 4-chlorobenzaldehyde in a methanol solution was synthesized . Another study reported the synthesis of a compound through a common intermediate prepared from (4-chlorophenyl)(phenyl)-methanone in three steps .Scientific Research Applications
Pyrazole Derivatives: Synthesis and Applications
Pyrazoles, including compounds like (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol, are an important class of heterocyclic compounds with a wide range of applications. They are recognized for their physical and chemical properties, playing significant roles in various fields. A review highlighted the synthesis of pyrazole derivatives under specific conditions, showcasing their potential in agrochemical and pharmaceutical activities. These derivatives exhibit properties such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities, indicating their broad utility in scientific research (Sheetal et al., 2018).
Chlorophenols: Environmental Impact and Management
Chlorophenols (CP), including compounds related to 4-chlorophenyl, were once widely used chemicals and intermediates. They have been identified as major precursors of dioxins in chemical and thermal processes, such as Municipal Solid Waste Incineration (MSWI). Studies have focused on their environmental impact, presence, and the correlation between CP concentrations and other potential precursors. The review proposes a unified pathway for CP formation and its implications in environmental management (Peng et al., 2016).
Methanol and Methanol-Derived Compounds: Applications and Properties
Methanol and its derivatives play a crucial role in various industrial processes and products. The research explores different aspects, such as the tolerable concentration of methanol in alcoholic drinks, indicating its relevance in public health (Paine & Dayan, 2001). Furthermore, studies on methanol synthesis, including liquid-phase synthesis, demonstrate its importance as a basic chemical and potential future uses, such as in fuel applications (Cybulski, 1994).
Safety And Hazards
properties
IUPAC Name |
[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-6-11(7-15)14(13-8)10-4-2-9(12)3-5-10/h2-6,15H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHKKYHXEKCCHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CO)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628560 |
Source
|
Record name | [1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol | |
CAS RN |
169547-90-4 |
Source
|
Record name | [1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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